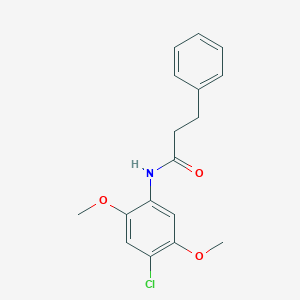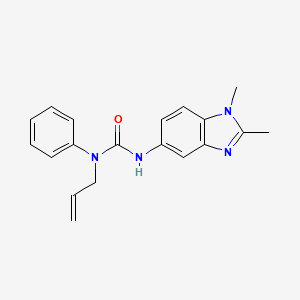
2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, AETC, and is a member of the thiophene carboxamide family. In
作用機序
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. AETC has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. AETC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. In cancer cells, AETC has been shown to induce apoptosis, cell cycle arrest, and autophagy. AETC has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, AETC has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
実験室実験の利点と制限
One of the main advantages of using AETC in lab experiments is its high potency and specificity. AETC has been shown to have a low IC50 value, which means that it can inhibit the growth of cancer cells at a very low concentration. AETC also has a high specificity for cancer cells, which means that it does not affect normal cells. However, one of the limitations of using AETC in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on AETC. One area of research is the development of AETC analogs that have improved solubility and pharmacokinetics. Another area of research is the investigation of the combination of AETC with other anticancer agents to enhance its therapeutic efficacy. In addition, further research is needed to elucidate the mechanism of action of AETC and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of AETC in humans.
Conclusion:
In conclusion, AETC is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. The synthesis of AETC involves a series of chemical reactions, and its mechanism of action is not fully understood. AETC has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for research on AETC, including the development of analogs, investigation of combination therapies, and clinical trials.
合成法
The synthesis of AETC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-ethylacetophenone, thiourea, and acetic anhydride. These materials are reacted in the presence of a catalyst, such as hydrochloric acid, to form AETC. The yield of the synthesis process can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
AETC has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. AETC has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis, cell cycle arrest, and autophagy. AETC has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AETC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-acetamido-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-5-7-12(8-6-11)13-9(2)21-16(18-10(3)19)14(13)15(17)20/h5-8H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLADHDYODVPQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)



